molecular formula C11H21Br2N3 B560240 4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide CAS No. 639089-06-8

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide

Cat. No.: B560240
CAS No.: 639089-06-8
M. Wt: 355.11 g/mol
InChI Key: YFFVIGXPKWSZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VUF 5681 dihydrobromide is a chemical compound known for its role as a neutral antagonist of the histamine H3 receptor. It also exhibits partial agonist activity at the same receptor.

Mechanism of Action

Target of Action

VUF 5681 dihydrobromide is a potent and selective antagonist that binds selectively to the histamine H3 receptor . The histamine H3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .

Mode of Action

VUF 5681 dihydrobromide acts as a neutral antagonist of the histamine H3 receptor . This means it binds to the H3 receptor without activating it, thereby blocking the receptor’s interaction with other agonists. Interestingly, VUF 5681 dihydrobromide also exhibits partial agonist activity at the H3 receptor . This means that while it can block the effects of more potent H3 agonists, it can also induce a response from the H3 receptor when administered by itself .

Biochemical Pathways

The histamine H3 receptor is involved in various biochemical pathways in the brain. It modulates the synthesis of histamine in the brain through the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway . By acting as an antagonist, VUF 5681 dihydrobromide can modulate these pathways, potentially affecting various neurological processes.

Result of Action

By acting as a neutral antagonist and partial agonist of the histamine H3 receptor, VUF 5681 dihydrobromide can modulate the activity of this receptor and influence the release of neurotransmitters in the brain . This can have various molecular and cellular effects, potentially impacting central nervous system function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VUF 5681 dihydrobromide typically involves the reaction of 4-(3-(1H-imidazol-4-yl)propyl)piperidine with hydrobromic acid. The reaction conditions often include:

    Solvent: Water or an appropriate organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of VUF 5681 dihydrobromide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: VUF 5681 dihydrobromide primarily undergoes:

    Substitution Reactions: Due to the presence of reactive functional groups.

    Oxidation and Reduction Reactions: Involving the imidazole ring and piperidine moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Water, ethanol, or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different pharmacological properties .

Scientific Research Applications

VUF 5681 dihydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thioperamide: Another histamine H3 receptor antagonist with different pharmacological properties.

    Clobenpropit: A potent histamine H3 receptor antagonist and inverse agonist.

    Immethridine: A selective histamine H3 receptor agonist.

Uniqueness of VUF 5681 Dihydrobromide: VUF 5681 dihydrobromide is unique due to its dual activity as both a neutral antagonist and partial agonist at the histamine H3 receptor. This dual activity allows it to modulate receptor activity in a more nuanced manner compared to other compounds that act solely as antagonists or agonists .

Properties

IUPAC Name

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFVIGXPKWSZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702395
Record name 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639089-06-8
Record name 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.